1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H14N4O4S and its molecular weight is 310.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a derivative of pyrrolo[3,4-b]pyridine and imidazolidinone structures, which have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
- CAS Number : Not available in the provided sources.
Research indicates that compounds containing the pyrrolo[3,4-b]pyridine moiety can act as allosteric modulators of muscarinic receptors. Specifically, derivatives like this compound may influence neurotransmitter signaling pathways, particularly in the context of neurological disorders. The methylsulfonyl group enhances solubility and may contribute to the compound's pharmacokinetic properties.
Antiviral Activity
A study on related pyrrolo derivatives demonstrated antiviral properties against hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). The plaque reduction assay indicated that certain derivatives significantly reduced viral infectivity, suggesting that similar compounds might exhibit comparable antiviral effects .
Antimicrobial Activity
The antimicrobial potential of pyrrolo derivatives has been explored extensively. Compounds with similar structures have shown activity against various bacterial strains, including resistant strains like MRSA. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis .
Anticancer Activity
Preliminary studies indicate that pyrrolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival suggests its potential as an anticancer agent .
Case Study 1: Antiviral Evaluation
In a comparative study, several pyrrolo derivatives were tested against HAV and HSV-1. Compound 2a exhibited the highest antiviral activity against HAV with an IC50 value significantly lower than that of standard antiviral agents . This highlights the potential of structurally similar compounds in developing new antiviral therapies.
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrrolo derivatives were assessed for their antibacterial activity against Gram-positive bacteria. The results showed that certain compounds had MIC values as low as 0.41 µg/mL against resistant strains, indicating strong antibacterial properties . This reinforces the therapeutic potential of these compounds in treating infections caused by resistant bacteria.
Summary of Biological Activities
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-3-methylsulfonylimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-21(19,20)16-6-5-15(12(16)18)11(17)14-7-9-3-2-4-13-10(9)8-14/h2-4H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLICKRFUGWPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.